Cas no 207131-40-6 (DPhPC)

DPhPC structure
Nome del prodotto:DPhPC
DPhPC Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-diphytanoyl-sn-glycero-3-phosphocholine
- 1,2-di-(3,7,11,15-tetramethylhexadecanoyl)-sn-glycero-3-phosphocholine; PC(16:0(3me,7me,11me,15me)/16:0(3me,7me,11me,15me))
- 4ME 16:0 PC, 1,2-diphytanoyl-sn-glycero-3-phosphocholine, powder
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,1
- DPhPC
- 4ME 16:0 PC
- CS-0372211
- 1,2-Diphytanoyl-sn-glycero-3-PC
- [(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
- (2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate
- PD088568
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-
- E78033
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-,innersalt,4-oxide,(7R)-
- HY-143202
- UKDDQGWMHWQMBI-SOFRWFQSSA-N
- SCHEMBL234633
- BP-29610
- DA-49008
- 207131-40-6
-
- MDL: MFCD00674308
- Inchi: 1S/C48H96NO8P/c1-38(2)20-14-22-40(5)24-16-26-42(7)28-18-30-44(9)34-47(50)54-36-46(37-56-58(52,53)55-33-32-49(11,12)13)57-48(51)35-45(10)31-19-29-43(8)27-17-25-41(6)23-15-21-39(3)4/h38-46H,14-37H2,1-13H3/t40?,41?,42?,43?,44?,45?,46-/m1/s1
- Chiave InChI: UKDDQGWMHWQMBI-SOFRWFQSSA-N
- Sorrisi: P(=O)([O-])(OC([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])[C@@]([H])(C([H])([H])OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O
Proprietà calcolate
- Massa esatta: 845.68735602g/mol
- Massa monoisotopica: 845.68735602g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 58
- Conta legami ruotabili: 40
- Complessità: 1070
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 6
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 111
- XLogP3: 15.8
Proprietà sperimentali
- Colore/forma: 10 mg/mL (850356C-25mg)
25 mg/mL (850356C-200mg)
25 mg/mL (850356C-500mg)
DPhPC Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Condizioni di conservazione:−20°C
DPhPC Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21108-10mg |
1,2-Diphytanoyl-sn-glycero-3-PC |
207131-40-6 | 98% | 10mg |
¥895.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1313588-100mg |
3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)- |
207131-40-6 | 99% | 100mg |
$215 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D912074-10mg |
1,2-Diphytanoyl-sn-glycero-3-PC |
207131-40-6 | 98% | 10mg |
¥2,191.50 | 2022-01-14 | |
Larodan | 37-1604-9-100mg |
1,2-Diphytanoyl-sn-Glycero-3-Phosphatidylcholine |
207131-40-6 | >98% | 100mg |
€250.00 | 2025-03-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023498-500mg |
1,2-diphytanoyl-sn-glycero-3-phosphocholine,99% |
207131-40-6 | 99% | 500mg |
¥6360 | 2024-05-25 | |
Larodan | 37-1604-7-25mg |
1,2-Diphytanoyl-sn-Glycero-3-Phosphatidylcholine |
207131-40-6 | >98% | 25mg |
€115.00 | 2025-03-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850356C-25MG |
4ME 16:0 PC |
207131-40-6 | 25mg |
¥1467.86 | 2023-11-02 | ||
MedChemExpress | HY-143202-5mg |
DPhPC |
207131-40-6 | 99.51% | 5mg |
¥940 | 2024-05-22 | |
MedChemExpress | HY-143202-10mg |
DPhPC |
207131-40-6 | 99.51% | 10mg |
¥1300 | 2024-05-22 | |
eNovation Chemicals LLC | Y1313588-1g |
3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)- |
207131-40-6 | 99% | 1g |
$905 | 2024-06-07 |
DPhPC Letteratura correlata
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
207131-40-6 (DPhPC) Prodotti correlati
- 70435-06-2(CP 47497-C6-homolog)
- 1805624-56-9(6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-carboxaldehyde)
- 1550986-96-3(1-(4-Bromo-2-isopropoxyphenyl)ethylamine)
- 2137506-27-3(4-Pyridazinepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-)
- 1094305-11-9(4-[(4-chlorophenyl)methoxy]-3-nitrobenzaldehyde)
- 1391602-00-8(1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone)
- 339010-94-5(2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide)
- 2385530-94-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-nitropyridin-4-yl)amino)propanoic acid)
- 77390-94-4(methyl (2S)-1-(2S)-2-amino-3-methylbutanoylpyrrolidine-2-carboxylate)
- 2034491-56-8(4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:207131-40-6)DPhPC

Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):188.0/316.0/851.0